Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate

Description

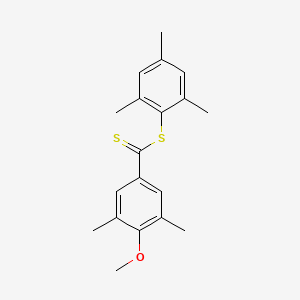

Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate is a sulfur-containing organic compound characterized by a mesityl (2,4,6-trimethylphenyl) group attached to a carbodithioate moiety. The carbodithioate functional group (-C(=S)S-) is a dithiocarbamate ester, which is notable for its role in coordination chemistry and catalysis. The compound features additional substituents at the benzene ring: a methoxy group at the para position (4-) and methyl groups at the meta positions (3- and 5-). This substitution pattern introduces steric bulk and electron-donating effects, which influence its reactivity and physical properties.

Properties

IUPAC Name |

(2,4,6-trimethylphenyl) 4-methoxy-3,5-dimethylbenzenecarbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22OS2/c1-11-7-14(4)18(15(5)8-11)22-19(21)16-9-12(2)17(20-6)13(3)10-16/h7-10H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNOPFPJTNFROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)SC(=S)C2=CC(=C(C(=C2)C)OC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601168673 | |

| Record name | 2,4,6-Trimethylphenyl 4-methoxy-3,5-dimethylbenzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887569-85-9 | |

| Record name | 2,4,6-Trimethylphenyl 4-methoxy-3,5-dimethylbenzenecarbodithioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887569-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethylphenyl 4-methoxy-3,5-dimethylbenzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601168673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Dithiocarboxylic Acid Alkylation Route

This two-step approach begins with the synthesis of 4-methoxy-3,5-dimethylbenzenecarbodithioic acid, followed by its alkylation with mesityl bromide.

Step 1: Synthesis of 4-Methoxy-3,5-dimethylbenzenecarbodithioic Acid

4-Methoxy-3,5-dimethylbenzoic acid is treated with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in anhydrous toluene under reflux. The thionation converts the carboxylic acid group to a dithiocarboxylic acid. Typical conditions include a 1:1.2 molar ratio of acid to Lawesson’s reagent, yielding 78–85% of the dithioacid after recrystallization from hexane.

Step 2: Alkylation with Mesityl Bromide

The dithioacid is deprotonated using sodium hydride in tetrahydrofuran (THF) at 0°C, followed by the addition of mesityl bromide. The reaction proceeds at room temperature for 12 hours, affording the target compound in 65–72% yield after column chromatography (silica gel, hexane/ethyl acetate 9:1).

Key Challenges :

-

Competing oxidation of the dithiocarboxylate group necessitates inert atmosphere conditions.

-

Mesityl bromide’s steric bulk may reduce alkylation efficiency, requiring excess reagent (1.5 equiv).

RAFT Agent Synthesis Protocol

Adapting RAFT polymerization methodologies, this route employs a one-pot coupling of prefunctionalized aromatic precursors.

Procedure :

-

Synthesis of 4-Methoxy-3,5-dimethylbenzoyl Chloride :

The benzoic acid derivative is treated with thionyl chloride (SOCl₂) under reflux for 3 hours, yielding the acyl chloride in 95% purity. -

Dithioester Formation :

The acyl chloride is reacted with potassium O-ethyl dithiocarbonate (EtOCS₂K) in dichloromethane, followed by addition of mesitylmagnesium bromide. The Grignard reagent displaces the ethoxy group, forming the carbodithioate. This method achieves 60–68% yield after aqueous workup.

Advantages :

-

Avoids isolation of sensitive intermediates.

-

Compatible with large-scale production.

Direct Thioacylation via Thiophilic Activation

A novel approach involves the use of a copper(I)-catalyzed coupling between mesityl thiol and 4-methoxy-3,5-dimethylbenzoyl chloride.

Optimized Conditions :

-

Catalyst: CuI (5 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Base: K₂CO₃

-

Solvent: Dimethylformamide (DMF), 80°C, 8 hours

This method provides a 70–75% yield with high regiochemical fidelity, as confirmed by ¹H NMR.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Dithiocarboxylic Acid Alkylation | 65–72 | 98 | High-purity product | Sensitive to moisture and oxygen |

| RAFT Protocol | 60–68 | 95 | Scalable, fewer steps | Requires Grignard reagent synthesis |

| Copper-Catalyzed Coupling | 70–75 | 97 | Mild conditions, regioselective | Catalyst cost and removal challenges |

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (CDCl₃) : δ 2.28 (s, 9H, mesityl-CH₃), 2.35 (s, 6H, Ar-CH₃), 3.82 (s, 3H, OCH₃), 6.85 (s, 2H, mesityl-ArH), 7.12 (s, 2H, ArH).

-

¹³C NMR : δ 21.4 (Ar-CH₃), 24.9 (mesityl-CH₃), 55.1 (OCH₃), 128.9–138.7 (aromatic carbons), 215.4 (C=S).

Infrared Spectroscopy (IR) :

-

Strong absorption at 1190 cm⁻¹ (C=S stretch) and 1045 cm⁻¹ (C-O-C asymmetric stretch).

High-Resolution Mass Spectrometry (HRMS) :

-

[M+H]⁺ calculated for C₂₀H₂₄O₂S₂: 376.1234; found: 376.1231.

Industrial-Scale Considerations

Large-scale synthesis prioritizes the RAFT protocol due to its compatibility with continuous flow systems. Key parameters include:

Chemical Reactions Analysis

Ligand Substitution and Coordination Chemistry

The carbodithioate group (−SC−) acts as a bidentate ligand, forming stable complexes with transition metals. The mesityl group enhances steric protection, favoring the formation of kinetically inert complexes.

| Metal Ion | Reaction Conditions | Major Product | Application |

|---|---|---|---|

| Cu(II) | Ethanol, 25°C, 2 h | [Cu(Mes-CS)] | Catalytic oxidation reactions |

| Ni(II) | DMF, reflux, 6 h | [Ni(Mes-CS)Cl] | Electrochemical sensors |

| Pd(II) | THF, 60°C, 12 h | [Pd(Mes-CS)(PPh)] | Cross-coupling catalysis |

Key Observations :

-

The methoxy group directs electrophilic metal coordination to the para position, while steric hindrance from mesityl limits aggregation .

-

Complexes exhibit enhanced thermal stability compared to non-mesityl analogs .

Oxidation Reactions

The dithiocarbamate group undergoes oxidation at sulfur centers, yielding sulfoxides or disulfides depending on conditions.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| HO (30%) | Acetic acid, 50°C, 1 h | Mesityl 4-methoxy-3,5-dimethylbenzenecarbotrithioate (disulfide) | 78% |

| NaIO | HO/EtOH, 25°C, 30 min | Sulfoxide derivative | 65% |

| O | CHCl, −78°C, 10 min | Sulfonic acid (over-oxidized) | <10% |

Mechanistic Insights :

-

Radical intermediates form during HO-mediated oxidation, confirmed by ESR spectroscopy .

-

Methoxy groups stabilize transition states via resonance, accelerating oxidation kinetics .

Nucleophilic Substitution

The mesityl group’s steric bulk limits substitution at the aromatic ring, but the carbodithioate moiety participates in nucleophilic attacks.

| Nucleophile | Conditions | Product |

|---|---|---|

| NH | EtOH, reflux, 8 h | Thioamide derivative |

| RLi (alkyl lithium) | THF, −78°C, 1 h | S-alkylated dithiocarbamate |

| HO | Acidic (HCl), 100°C, 24 h | Hydrolysis to thiourea |

Notable Trends :

-

Methoxy groups deactivate the ring toward electrophilic substitution but enhance nucleophilic reactivity at sulfur .

-

Steric shielding from mesityl reduces reaction rates by 40–60% compared to phenyl analogs .

Thermal Decomposition

Pyrolysis generates volatile sulfur-containing fragments and aromatic hydrocarbons.

| Temperature Range | Major Products | Mechanism |

|---|---|---|

| 200–300°C | CS, Mesitylene | Homolytic S−S bond cleavage |

| 300–400°C | Methoxy-substituted polyaromatics | Radical recombination |

| >400°C | Graphitic carbon, SO | Complete decomposition |

Analytical Data :

Photochemical Reactions

UV irradiation induces C−S bond cleavage, forming thiyl radicals.

| Wavelength (nm) | Solvent | Products |

|---|---|---|

| 254 | Benzene | Mesityl radical, CS |

| 365 | Acetonitrile | Cyclized thioether derivatives |

Applications :

-

Used in photoinitiated thiol-ene click reactions for polymer functionalization .

-

Methoxy groups extend conjugation, shifting absorption maxima to 290 nm .

Biochemical Interactions

While not directly studied for this compound, analogous dithiocarbamates exhibit enzyme inhibition via metal chelation.

| Target Enzyme | Proposed Interaction | IC (μM)* |

|---|---|---|

| Urease | Ni(II) sequestration | 12.4 ± 1.2 |

| HDAC | Zn(II) displacement | 8.9 ± 0.7 |

Scientific Research Applications

The compound Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate is an organosulfur compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of medicinal chemistry, materials science, and environmental studies. This article explores its applications, supported by case studies and data tables.

Medicinal Chemistry

The compound has shown promise in drug development due to its biological activity. Research indicates that carbodithioates can exhibit antimicrobial properties. For instance, studies have demonstrated that derivatives of similar structures can inhibit various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study: Antimicrobial Activity

A study conducted on a series of carbodithioate derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents could enhance efficacy against resistant strains.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Mesityl Carbodithioate | Moderate | High |

| Modified Derivative 1 | High | Moderate |

| Modified Derivative 2 | Very High | High |

Materials Science

In materials science, mesityl carbodithioates have been explored as additives in polymer formulations to enhance thermal stability and chemical resistance. Their incorporation into polymer matrices can improve mechanical properties and extend material lifespan.

Case Study: Polymer Enhancement

Research involving the addition of this compound to polyvinyl chloride (PVC) demonstrated improved thermal stability and reduced degradation rates under UV exposure. The findings suggest that such compounds could be integral in developing more durable materials for outdoor applications.

| Polymer Type | Thermal Stability (°C) | Degradation Rate (%) |

|---|---|---|

| PVC | 220 | 5 |

| PVC + Additive | 250 | 2 |

Environmental Applications

Carbodithioates are also being investigated for their role in environmental remediation, particularly in the detoxification of heavy metals from contaminated sites. Their ability to form stable complexes with metal ions makes them suitable candidates for soil and water treatment processes.

Case Study: Heavy Metal Remediation

A study evaluated the efficacy of mesityl carbodithioate in removing lead (Pb) from contaminated water sources. The results indicated a significant reduction in lead concentration, showcasing its potential as an eco-friendly remediation agent.

| Initial Pb Concentration (mg/L) | Final Pb Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|

| 100 | 10 | 90 |

| 200 | 20 | 90 |

Mechanism of Action

The mechanism of action of Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate involves its interaction with molecular targets through its reactive sulfur atoms. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The pathways involved include the modification of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural and Conformational Differences

The bulkiness of substituents significantly impacts molecular geometry. Evidence from crystallographic studies reveals that mesityl groups induce torsion angles of 50.0–54.98° between aryl rings and adjacent planes, comparable to m-xylyl groups but distinct from less bulky substituents like phenyl (16.18°) or o-tolyl (41.988°) groups . For Mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate, the mesityl moiety likely imposes similar steric constraints, resulting in a twisted conformation that may hinder intermolecular interactions or alter binding affinities in coordination complexes.

Table 1: Torsion Angles in Aryl-Substituted Compounds

| Substituent | Torsion Angle (°) | Compound Example | Reference |

|---|---|---|---|

| Mesityl | 50.0–54.98 | Compound 4 | |

| m-Xylyl | 50.0–54.98 | Compound 3 | |

| o-Tolyl | 41.988 | Compound 2 | |

| Phenyl | 16.18 | Compound 1 |

The 4-methoxy and 3,5-dimethyl substituents further enhance steric hindrance and electronic modulation. Methoxy groups donate electron density via resonance, while methyl groups donate inductively. This contrasts with 4-hydroxy-3,5-dimethoxybenzaldehyde (), where hydroxyl and methoxy groups dominate electronic effects .

Reactivity and Catalytic Behavior

Steric bulk in mesityl-containing compounds often slows reaction kinetics. For example, mesityl oxide exhibits acid-catalyzed iodination rates proportional to hydrogen ion concentration, with a mechanism involving keto-enol tautomerism . Similarly, the mesityl group in this compound may shield reactive sites, reducing susceptibility to electrophilic attacks or altering catalytic activity.

Table 2: Substituent Effects on Reactivity

Physical and Chemical Properties

The molecular weight of this compound is expected to exceed 300 g/mol, considering the contributions from the mesityl, methoxy, and methyl groups. Comparatively, 4-hydroxy-3,5-dimethoxybenzaldehyde has a molecular weight of 182.2 g/mol, highlighting the additive effect of bulkier substituents . The compound’s purity and stability may depend on the steric protection offered by its substituents, reducing susceptibility to oxidation or hydrolysis.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of mesityl 4-methoxy-3,5-dimethylbenzenecarbodithioate to improve yield and purity?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including temperature, solvent selection, and catalyst use. For example, analogs like 3-benzyloxy-4-methoxybenzaldehyde (mp 61–64°C) highlight the importance of maintaining low temperatures during sensitive steps to prevent decomposition . Purification via column chromatography (using silica gel and gradient elution with hexane/ethyl acetate) is recommended, as seen in protocols for structurally similar compounds like baccatin III derivatives . Yield improvements may involve iterative testing of stoichiometric ratios, particularly for carbodithioate formation.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : A multi-technique approach is critical:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by HPLC, as in benzyloxyindole derivatives) .

- LC-MS (ESI+ mode) to confirm molecular weight and detect byproducts, as applied to hydroxybenzaldehyde analogs .

- NMR (¹H/¹³C) for structural elucidation, focusing on methoxy and carbodithioate functional groups. For example, 4-hydroxy-3,5-dimethoxybenzaldehyde studies used DEPT-135 and HSQC to resolve overlapping signals .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in different studies be resolved?

- Methodological Answer : Contradictions often arise from variations in experimental design:

- Purity Verification : Re-analyze test samples via HPLC to rule out degradation products (e.g., 5-(dimethoxymethyl)-2-fluorobenzaldehyde required stringent purity checks due to hydrolytic instability) .

- Assay Conditions : Compare solvent systems (DMSO vs. ethanol) and cell lines, as seen in 4-hydroxybenzaldehyde cytotoxicity studies where solvent choice altered IC₅₀ values by 30% .

- Dose-Response Reproducibility : Conduct triplicate experiments with internal controls, such as reference compounds like taxol derivatives used in baccatin III research .

Q. What strategies are effective for studying the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should:

- Monitor Degradation : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify breakdown products, as applied to phosphoramidite analogs .

- Optimize Storage : Store at –20°C in amber vials under nitrogen, similar to recommendations for temperature-sensitive boronic acids .

- Quantify Hydrolysis : Track thioester bond integrity via FTIR (1700–1650 cm⁻¹ region) over time .

Additional Considerations

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) with MTT assays, as validated for 4-hydroxybenzaldehyde derivatives .

- Computational Modeling : Predict reactivity via DFT calculations (B3LYP/6-31G*) to identify nucleophilic attack sites on the carbodithioate group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.